Pyrrole-2-Carboxylic Acid (CAS: 634-97-9) is a heterocyclic building block essential for the synthesis of complex organic molecules and functional polymers. Its structure, featuring a carboxylic acid group at the 2-position of the pyrrole ring, imparts specific reactivity and handling characteristics that distinguish it from other pyrrole derivatives. Key procurement-relevant properties include its solubility in polar organic solvents like methanol and DMSO, and its melting point of 204-208 °C, which is accompanied by decarboxylation, indicating a defined thermal processing window. This compound serves as a critical precursor in medicinal chemistry and as a monomer for producing functionalized conductive polymers.
Substituting Pyrrole-2-Carboxylic Acid with seemingly similar compounds like its 3-carboxylic acid isomer or the parent pyrrole often leads to significant changes in reaction outcomes and material properties. The position of the carboxyl group directly influences the electronic properties of the pyrrole ring, affecting its reactivity in both chemical synthesis and electropolymerization. For instance, the distinct electronic environment of the 2-position can be crucial for directing further substitutions on the pyrrole ring or for achieving the desired redox potential during polymerization. Furthermore, replacing the free carboxylic acid with its methyl ester, while potentially simplifying handling, necessitates an additional hydrolysis step if the acid functionality is required for the final application, adding process complexity and cost.
Pyrrole-2-Carboxylic Acid exhibits a melting point in the range of 204-208 °C, with decomposition (decarboxylation) occurring at this temperature. This provides a clear upper limit for thermal processing. In contrast, the N-tosylated derivative of the 3-isomer, N-Tosyl-1H-pyrrole-3-carboxylic acid, shows a melting point of 202-206 °C, suggesting the core ring structure of the 3-isomer may have comparable thermal stability, though the tosyl group can influence this property. The tendency of the 2-isomer to decarboxylate upon melting is a critical consideration for high-temperature applications or syntheses.
| Evidence Dimension | Melting Point (°C) |
| Target Compound Data | 204-208 (with decomposition) |
| Comparator Or Baseline | N-Tosyl-1H-pyrrole-3-carboxylic acid: 202-206 |
| Quantified Difference | Similar melting range, but P2CA exhibits decomposition. |
| Conditions | Standard melting point determination. |
For applications requiring thermal processing, knowing the precise temperature of decomposition is critical for process control and avoiding unwanted side reactions.
The presence of a carboxylic acid group on the pyrrole monomer has a substantial impact on the electrical properties of the resulting polymer. While unsubstituted polypyrrole (PPy) exhibits a conductivity of approximately 10^2 S/m, a polypyrrole derivative functionalized with a carboxyethyl group at the N-position (PPyCOOH) showed a drastically lower conductivity of 10^-2 S/m. This four-order-of-magnitude decrease highlights the trade-off between functionality and conductivity. While the carboxylic acid group of Pyrrole-2-Carboxylic Acid offers a handle for further chemical modification or for influencing polymer morphology, it comes at the cost of reduced electrical performance compared to the parent polypyrrole.
| Evidence Dimension | Electrical Conductivity (S/m) |
| Target Compound Data | Poly(1-(2-carboxyethyl)pyrrole): 10^-2 |
| Comparator Or Baseline | Polypyrrole (PPy): 10^2 |
| Quantified Difference | 10,000-fold decrease in conductivity |
| Conditions | Four-point probe analysis of polymer films. |
For buyers developing conductive materials, this data is critical for balancing the need for chemical functionality against the required electrical performance of the final product.
Computational predictions suggest a high water solubility for Pyrrole-2-Carboxylic Acid, estimated to be around 164 g/L. While experimental verification is needed for precise formulation, this predicted high solubility in water is a significant advantage for applications where aqueous processing is preferred for environmental or safety reasons. In comparison, the parent compound, pyrrole, has a much lower water solubility of approximately 100 g/L (reported as 0.1 g/mL). This suggests that the carboxylic acid group at the 2-position significantly enhances the hydrophilicity of the molecule, a key consideration for handling and reaction setup.
| Evidence Dimension | Predicted Water Solubility (g/L) |
| Target Compound Data | 164 (predicted) |
| Comparator Or Baseline | Pyrrole: ~100 (experimental) |
| Quantified Difference | Potentially ~1.6x higher solubility than pyrrole |
| Conditions | Prediction via ALOGPS; experimental for pyrrole at room temperature. |
High aqueous solubility can simplify reaction workups, reduce the need for volatile organic solvents, and be a critical factor in the formulation of water-borne coatings or biological assays.
The carboxylic acid group of Pyrrole-2-Carboxylic Acid provides a reactive handle for post-polymerization modification, allowing for the covalent attachment of biomolecules, catalysts, or other functional moieties. While the resulting polymer may have lower conductivity than unsubstituted polypyrrole, this trade-off is often acceptable for applications where surface functionality, such as in biosensors or biocompatible coatings, is the primary design criterion.
The defined reactivity of Pyrrole-2-Carboxylic Acid makes it a valuable building block in multi-step organic synthesis. The carboxylic acid can act as a directing group or be converted to other functional groups as needed. Its use as a precursor for drug intermediates highlights its importance in constructing complex molecular architectures.
Leveraging its predicted high water solubility, Pyrrole-2-Carboxylic Acid is a strong candidate for use in aqueous-based reaction systems. This can be particularly advantageous in 'green chemistry' applications, where the reduction of volatile organic compounds is a key objective.
Irritant